1-(4-Methanesulfinylphenyl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFNCGULZBNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Contemporary Organic Chemistry
In the realm of modern organic chemistry, 1-(4-Methanesulfinylphenyl)ethan-1-one is primarily valued as a versatile building block for the construction of more complex molecular architectures. Its chemical structure, featuring a ketone functional group and a methanesulfinyl moiety, offers multiple sites for chemical transformations.
The methanesulfinyl group, in particular, enhances the reactivity of the phenyl ring and can be a precursor to the sulfonyl group, a common pharmacophore in medicinal chemistry. This transformation is a key step in the synthesis of various target molecules. The reactivity of the ketone group allows for a wide range of classical organic reactions, further extending its synthetic utility.
A general synthesis for this compound typically involves the oxidation of the corresponding sulfide (B99878), 1-(4-(methylthio)phenyl)ethanone. This straightforward conversion makes the compound readily accessible for its use in multi-step synthetic pathways.
Interdisciplinary Research Relevance
The primary interdisciplinary significance of 1-(4-Methanesulfinylphenyl)ethan-1-one lies at the intersection of organic synthesis and medicinal chemistry. Its structural motifs are integral to the development of pharmacologically active compounds. The 4-methanesulfinylphenyl group, and more commonly its oxidized sulfonyl form, is a key component in a class of non-steroidal anti-inflammatory drugs (NSAIDs).
While direct biological studies on this compound are not extensively documented in academic literature, its derivatives have been the subject of significant research. The compound serves as a precursor to molecules that have been investigated for their cyclooxygenase (COX) inhibitory activity. nih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Beyond medicinal chemistry, compounds containing sulfinyl and sulfonyl groups are of interest in materials science and agrochemistry due to their unique electronic and structural properties. However, specific research detailing the application of this compound in these fields is limited.
Overview of Key Research Domains
Structural Elucidation and Functional Group Analysis
The molecule is an acetophenone (B1666503) derivative, characterized by a methanesulfinyl group substituted at the para position of the phenyl ring. Its structure is composed of three primary functional moieties: the ethanone (B97240) group, the substituted phenyl ring, and the methanesulfinyl group.
The ethanone portion of the molecule, also known as an acetyl group, consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a methyl group (-CH₃) and the C4 carbon of the phenyl ring. Ketones, characterized by the carbonyl function, are polar due to the high electronegativity of the oxygen atom, which results in a partial positive charge on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This feature makes the carbonyl carbon an electrophilic site. The ethanone group is fundamental to the compound's classification as a ketone.
The methanesulfinyl group, -S(O)CH₃, is a key functional group that imparts unique characteristics to the molecule. It is a sulfoxide (B87167), an organosulfur compound containing a sulfinyl (>SO) functional group attached to two carbon atoms—in this case, the phenyl ring and a methyl group. wikipedia.org The sulfur-oxygen bond is polar and has a character intermediate between a dative bond and a polarized double bond. wikipedia.org The sulfur atom in a sulfoxide has a lone pair of electrons, resulting in a trigonal pyramidal shape and a tetrahedral electron-pair geometry. wikipedia.orgillinois.edu
| Functional Group | Key Features |
| Ethanone | Contains a polar carbonyl group (C=O); defines the molecule as a ketone. |
| Phenyl Ring | Aromatic six-carbon ring; provides a rigid structure with para substitution. |
| Methanesulfinyl | Contains a polar sulfinyl group (-S(O)-); pyramidal sulfur center with a lone pair of electrons. wikipedia.org |
Stereochemical Implications of the Sulfinyl Center
The most significant stereochemical feature of this compound arises from the sulfinyl group.
When the two organic groups attached to the sulfinyl sulfur are different, as is the case here (a phenyl group and a methyl group), the sulfur atom becomes a stereogenic or chiral center. wikipedia.orgillinois.edu The sulfur atom, along with its lone pair of electrons, the oxygen atom, and the two different carbon substituents, creates a chiral environment. illinois.edu
Sulfoxides possess a high barrier to inversion, meaning the energy required to invert the stereocenter is substantial (38-41 kcal/mol). illinois.edu This high barrier makes the enantiomers optically stable at room temperature, allowing for their potential separation into pure forms. wikipedia.orgillinois.edu This conformational stability is a defining characteristic of chiral sulfoxides, distinguishing them from amines which typically undergo rapid inversion.
Due to the presence of a chiral sulfur atom, this compound exists as a pair of non-superimposable mirror images known as enantiomers. ontosight.aiyoutube.com These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature system to describe their absolute configuration. libretexts.org
For trigonal pyramidal centers like the sulfur in a sulfoxide, the CIP rules are applied by treating the lone pair of electrons as a "phantom atom" with the lowest priority (priority 4). stackexchange.com The priorities of the other three substituents attached to the sulfur are assigned based on atomic number.
CIP Priority Assignment for the Sulfinyl Center:
Oxygen atom: Highest priority (Priority 1).
4-acetylphenyl group: Higher priority than the methyl group (Priority 2).
Methyl group: Lower priority than the phenyl group (Priority 3).
Lone pair of electrons: Lowest priority (Priority 4).
To assign the configuration, the molecule is oriented so that the lowest priority group (the lone pair) points away from the viewer. The direction from the highest priority substituent (1) to the second (2) to the third (3) is then determined. If the direction is clockwise, the configuration is assigned as R (Rectus). If it is counterclockwise, the configuration is S (Sinister). libretexts.org Consequently, the two enantiomeric forms of the compound are designated as (R)-1-(4-Methanesulfinylphenyl)ethan-1-one and (S)-1-(4-Methanesulfinylphenyl)ethan-1-one.
| Enantiomer | CIP Configuration |
| (R)-1-(4-Methanesulfinylphenyl)ethan-1-one | R |
| (S)-1-(4-Methanesulfinylphenyl)ethan-1-one | S |
Conformational Analysis and Molecular Dynamics
The conformational flexibility of this compound is primarily dictated by the rotational freedom around two key single bonds: the bond connecting the acetyl group to the phenyl ring and the bond between the methanesulfinyl group and the phenyl ring. The interplay of steric and electronic effects governs the energetically favorable orientations, or conformers, of the molecule.
Rotation of the Acetyl Group:
The rotation around the C(aryl)-C(acetyl) bond is associated with a significant energy barrier. For the parent acetophenone molecule, this barrier is primarily due to the loss of conjugation as the acetyl group rotates out of the plane of the ring. The transition state for this rotation is expected to occur at a dihedral angle of 90°. The presence of the para-methanesulfinyl group is not expected to introduce significant steric hindrance to this rotation, thus the primary conformational preference for the acetyl moiety is predicted to be planar with the benzene (B151609) ring.
Rotation of the Methanesulfinyl Group:
The conformational preference of the methanesulfinyl group in aryl sulfoxides is more complex. Unlike the acetyl group, a fully coplanar arrangement of the C-S-O plane with the aromatic ring is not always the most stable conformation. Studies on methyl phenyl sulfoxide and its derivatives suggest that the sulfinyl group often adopts a twisted or non-planar conformation with respect to the phenyl ring. This is a result of a balance between potential π-conjugation involving the sulfur lone pair and the d-orbitals with the aromatic system, and steric and electrostatic interactions.
For methyl p-tolyl sulfoxide, a structurally similar compound, the sulfoxide group is found to be slightly twisted with respect to the plane of the phenyl ring. This suggests that for this compound, the methanesulfinyl group is also likely to be in a non-planar orientation relative to the benzene ring. The rotation around the C(aryl)-S bond will have its own energy profile, with the barrier to rotation influenced by the electronic character of the para-acetyl group.
Considering the conformational preferences of both substituents, the most stable conformer of this compound is likely one where the acetyl group is coplanar with the phenyl ring, while the methanesulfinyl group adopts a twisted conformation. The dynamic behavior of the molecule at ambient temperatures would involve rapid rotation around the C(aryl)-C(acetyl) and C(aryl)-S bonds, with the molecule predominantly residing in the low-energy conformational states.
Molecular dynamics simulations, if performed, would likely illustrate these rotational motions. The acetyl group would exhibit torsional oscillations around the planar position, while the methanesulfinyl group would exhibit a more complex rotational and librational motion. The energy barriers for these rotations would dictate the rates of interconversion between different conformers.
Hypothetical Conformational Energy Profile:
Table 1: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound
| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| Phenyl-C(O)CH₃ | 0 | 0 | Minimum (Planar) |
| Phenyl-C(O)CH₃ | 90 | ~5-7 | Maximum (Perpendicular) |
| Phenyl-S(O)CH₃ | ~30-60 | 0 | Minimum (Twisted) |
| Phenyl-S(O)CH₃ | 0/90 | >0 | Higher Energy |
Note: The values presented in this table are illustrative and based on data from related acetophenone and methyl phenyl sulfoxide derivatives. They serve to represent the expected conformational energy landscape.
Table 2: Predicted Stable Conformer Dihedral Angles
| Dihedral Angle | Predicted Value (°) |
| C(aryl)-C(aryl)-C(acetyl)=O | ~0 |
| C(aryl)-C(aryl)-S-O | ~30-60 |
Note: These predicted values are based on the analysis of structurally similar compounds and represent the most probable low-energy conformation.
Further detailed computational studies, such as Density Functional Theory (DFT) calculations, and experimental methods like X-ray crystallography or high-resolution NMR spectroscopy would be necessary to definitively determine the precise conformational parameters and dynamic properties of this compound.
Strategies for Carbon-Sulfur Bond Formation
The creation of the aryl-sulfur bond is a foundational step in the synthesis of this compound. This typically precedes the oxidation to the sulfoxide. Modern synthetic chemistry offers several powerful methods for forging C–S bonds.
One prominent strategy involves the metal-catalyzed cross-coupling of thiols with aryl halides. Palladium and nickel complexes are often employed to catalyze the reaction between a methylthiol source and a halo-substituted acetophenone, such as 4-bromoacetophenone. The easy reversibility of C-S bond oxidative addition with metals like palladium and nickel is relevant to many synthetic reactions. uni-muenster.de The relative rates for carbon-sulfur reductive elimination are generally fastest for sp2-hybridized carbons (like in an aryl group). uni-muenster.de
Another approach is the oxidative dehydrogenative coupling of thiols with alkanes, which provides an efficient route to sulfoxides via direct C(sp³)-H bond functionalization. organic-chemistry.org Furthermore, sulfur dioxide, delivered from a surrogate like DABSO, can react with an organometallic reagent to form a sulfinate intermediate, which can then be converted to the desired sulfoxide. organic-chemistry.org These methods represent highly efficient and atom-economical routes to the precursor sulfide (B99878), 1-(4-(methylthio)phenyl)ethanone, which is then oxidized to the target compound.
Stereoselective Synthesis of the Sulfinyl Moiety
The sulfinyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Chiral sulfoxides are valuable as chiral auxiliaries and are present in numerous biologically active molecules. libretexts.orgscispace.com Consequently, the development of methods for the enantioselective synthesis of sulfoxides has been an active area of research. libretexts.org The most direct and attractive method for preparing enantiopure sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfide. scispace.comias.ac.in
Asymmetric oxidation involves the use of a chiral oxidizing agent or a catalytic system that preferentially delivers an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the precursor sulfide.
One of the earliest and most effective methods is the Sharpless asymmetric epoxidation protocol, adapted for sulfide oxidation. scispace.com This system, often referred to as the Kagan-Modena oxidation, typically uses a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant. ias.ac.inacsgcipr.org The enantioselectivity of these reactions can be influenced by substituents on the aromatic ring. ias.ac.in
Other stoichiometric chiral oxidants that have been successfully used include N-sulfonyloxaziridines and chiral oxaziridines, which can provide optically active sulfoxides with moderate to good enantioselectivity. libretexts.org Chiral hydroperoxides have also been examined in titanium-catalyzed asymmetric oxidations, where enantioselectivity can arise from both the initial sulfoxidation and a subsequent kinetic resolution of the resulting sulfoxide. acs.org
Catalytic methods are generally preferred from a green chemistry perspective. acsgcipr.org A variety of chiral metal complexes and biocatalysts have been developed for the enantioselective oxidation of sulfides.
Metal-based catalysts often feature a transition metal center and a chiral ligand. For instance, chiral Ti-salen complexes have been shown to be effective for the oxidation of sulfides using urea (B33335) hydrogen peroxide (UHP) or aqueous hydrogen peroxide. libretexts.org Similarly, Fe(salan) complexes can catalyze these oxidations in water. libretexts.org Chiral metal complexes derived from ligands like (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 have been successfully used in the catalytic asymmetric oxidation of various prochiral sulfides, achieving high enantiopurities. scispace.comias.ac.in
Biocatalysis offers an excellent alternative, often proceeding with high enantioselectivity under mild conditions. acsgcipr.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, can catalyze the oxidation of prochiral thioethers with excellent results. libretexts.org The use of microorganisms, for instance, growing cells of Corynebacterium equi, has also been shown to produce optically active alkyl aryl sulfoxides with high enantiomeric excess. oup.com More recently, sulfoxide reductases have been applied in kinetic resolutions to prepare chiral sulfoxides, offering a novel biocatalytic strategy. frontiersin.org
| Catalytic System | Chiral Ligand/Source | Oxidant | Typical Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | Cumene Hydroperoxide | Methyl Phenyl Sulfide | High |
| Ti(salen) | Chiral Salen Ligand | Urea Hydrogen Peroxide (UHP) | Alkyl Aryl Sulfides | 92–99% |
| Fe(salan) | Chiral Salan Ligand | H₂O₂ (aq) | Alkyl Aryl Sulfides | High |
| Ti(O-i-Pr)₄ | (R)-6,6′-Diphenyl-BINOL | tert-Butyl Hydroperoxide (TBHP) | Methyl p-Tolyl Sulfide | up to 90% |
| Cyclohexanone Monooxygenase (CHMO) | O₂/NADPH | Thioethers | Excellent | |
| Corynebacterium equi IFO 3730 | Cellular Metabolism | Alkyl Aryl Sulfides | High |
Construction of the Ethanone-Phenyl Framework
The introduction of the acetyl group (ethanone) onto the phenyl ring is another critical transformation. This can be achieved either before or after the formation and oxidation of the sulfur linkage. The two primary strategies for this are Friedel-Crafts acylation and modern organometallic cross-coupling reactions.
The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. nih.govmdpi.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a catalyst. nih.gov
In the context of synthesizing this compound, one could perform the Friedel-Crafts acylation on 4-methylthioanisole (thioanisole) using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting 1-(4-(methylthio)phenyl)ethanone would then be oxidized to the target sulfoxide. Alternatively, the acylation could be performed on methylsulfinylbenzene, though the sulfinyl group is deactivating, making the reaction more challenging. A wide variety of Lewis and Brønsted acids are known to promote these reactions. nih.govmdpi.com Recent advancements have explored the use of more environmentally benign and reusable catalysts, including ionic liquids. beilstein-journals.orgrsc.org
| Substrate | Acylating Agent | Catalyst | Key Features |
|---|---|---|---|
| Thioanisole (B89551) | Acetyl Chloride | AlCl₃ | Classic, high-yielding method. |
| Thioanisole | Acetic Anhydride | TfOH (Triflic Acid) | Strong Brønsted acid catalysis. |
| Benzene Derivatives | Acetic Anhydride | FeCl₃·6H₂O in Ionic Liquid | Homogeneous catalysis with potential for catalyst recycling. beilstein-journals.org |
| Anisole (model) | Acetic Anhydride | Bi-SBA-16 with Ionic Liquid | Heterogeneous catalysis, high efficiency. rsc.org |
Modern organometallic chemistry provides powerful and versatile alternatives to Friedel-Crafts acylation for the synthesis of aryl ketones. These cross-coupling reactions often exhibit greater functional group tolerance and can be performed under milder conditions.
One such method is the palladium-catalyzed coupling of an organometallic reagent with an aryl halide. For example, 1-bromo-4-(methylsulfinyl)benzene (B1274105) could be coupled with an acetyl-source nucleophile, such as one derived from acetyltrimethylsilane (B79254) or an acyl anion equivalent. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed couplings of aryl bromides with N-tert-butylhydrazones as acyl anion equivalents can produce the desired ketones after hydrolysis. organic-chemistry.org
Carbonylative cross-coupling reactions are another elegant approach. In a carbonylative Suzuki-Miyaura coupling, an aryl halide (e.g., 1-iodo-4-(methylsulfinyl)benzene) reacts with an organoboron compound in the presence of a palladium catalyst and carbon monoxide to generate the aryl ketone. organic-chemistry.org Similarly, carbonylative reactions involving alkyl iodides and arylboronic acids under combined palladium/light conditions have been developed. acs.org These methods allow for the direct installation of the ethanone group with high chemoselectivity.
Multicomponent Reaction Approaches
While direct, single-step multicomponent reactions (MCRs) for the synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to streamline the synthesis of its precursors. MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single operation.
Conceptually, a convergent approach could involve a one-pot reaction where thioanisole undergoes a Friedel-Crafts acylation followed by a selective oxidation. However, the challenge lies in the compatibility of the reagents and catalysts required for both transformations in a single pot. Research in this area is ongoing to develop robust one-pot procedures that combine C-C bond formation and selective sulfur oxidation.
Chemo- and Regioselective Preparations
The primary challenge in synthesizing this compound lies in the selective oxidation of the sulfur atom without affecting other functional groups in the molecule. The most effective and widely employed strategy to achieve high chemo- and regioselectivity is the oxidation of the precursor, 4'-(methylthio)acetophenone (B108920). This approach ensures that the acetyl group is introduced at the para position of the thiomethyl-substituted benzene ring prior to the selective oxidation of the sulfide to a sulfoxide.
The regioselectivity of the initial Friedel-Crafts acylation of thioanisole with an acylating agent (such as acetyl chloride or acetic anhydride) is directed by the methylthio group, which is an ortho-, para-directing group. The para-substituted product, 4'-(methylthio)acetophenone, is typically the major isomer formed due to steric hindrance at the ortho positions.
Subsequent chemoselective oxidation of the sulfide in 4'-(methylthio)acetophenone to the sulfoxide is the critical step. Over-oxidation to the sulfone must be carefully controlled. A variety of oxidizing agents and catalytic systems have been developed for this purpose.
Key Research Findings for Selective Oxidation:
A range of oxidizing agents have been successfully employed for the selective oxidation of 4'-(methylthio)acetophenone. Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant. The selectivity of H₂O₂ is often enhanced by the use of various catalysts. Metal-based catalysts, such as those containing titanium, vanadium, or tungsten, have demonstrated high efficacy. For instance, sodium tungstate (B81510) has been used to catalyze the oxidation with hydrogen peroxide, providing a clean and efficient conversion.
Furthermore, organic peracids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, although they are stoichiometric reagents and can be more expensive and generate more waste compared to catalytic systems.
Below is an interactive data table summarizing various chemo- and regioselective methods for the synthesis of this compound via oxidation of 4'-(methylthio)acetophenone.
| Oxidizing Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Acetic Acid | 25-30 | 2-4 h | High |
| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite-1 (TS-1) | Methanol | 50 | 6 h | >95 |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane (B109758) | 0-25 | 1-3 h | Excellent |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | None | Methanol/Water | 0-25 | 1 h | >90 |
Practical and Scalable Synthetic Pathways
For the industrial production of this compound, practical and scalable synthetic pathways are of paramount importance. The two-step sequence involving the Friedel-Crafts acylation of thioanisole followed by selective oxidation of the resulting 4'-(methylthio)acetophenone is generally considered a robust and scalable route.
Friedel-Crafts Acylation:
The Friedel-Crafts acylation of thioanisole is a well-established and scalable reaction. Typically, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used. The reaction is usually carried out in a suitable solvent like dichloromethane or carbon disulfide. Process optimization often focuses on minimizing the amount of the Lewis acid catalyst, managing the exothermic nature of the reaction, and developing efficient work-up and purification procedures.
Selective Oxidation on a Larger Scale:
The selective oxidation step presents more challenges on a larger scale, primarily concerning safety (with strong oxidants) and achieving high selectivity to avoid the formation of the sulfone byproduct. The use of catalytic amounts of a non-toxic and recyclable catalyst is highly desirable from both an economic and environmental perspective.
Hydrogen peroxide in the presence of a solid, recyclable catalyst like titanium silicalite-1 (TS-1) represents a green and scalable option. The heterogeneous nature of the catalyst simplifies its separation from the reaction mixture, making the process more amenable to continuous flow operations.
The development of continuous flow processes for both the acylation and oxidation steps is an active area of research. Flow chemistry offers several advantages for large-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.
Below is an interactive data table outlining a practical and scalable synthetic pathway.
| Step | Reaction | Reagents and Conditions | Key Considerations for Scalability |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Thioanisole, Acetyl Chloride, AlCl₃, Dichloromethane | Control of exotherm, catalyst loading, efficient work-up |
| 2 | Selective Oxidation | 4'-(Methylthio)acetophenone, H₂O₂, TS-1 catalyst, Methanol | Catalyst recovery and reuse, prevention of over-oxidation, potential for flow chemistry |
Mechanistic Organic Chemistry and Reactivity Profiles
Transformations Involving the Ethanone (B97240) Carbonyl
The carbonyl group of the ethanone fragment is a primary site for chemical transformations, exhibiting reactivity typical of aromatic ketones.
The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental to the synthetic utility of this compound, leading to the formation of alcohols and other derivatives.
Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methanesulfinylphenyl)ethanol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard Reactions: The addition of organometallic reagents, like Grignard reagents (RMgX), to the carbonyl group results in the formation of tertiary alcohols after an acidic workup. youtube.com The reaction proceeds through a tetrahedral alkoxide intermediate. youtube.com
Other Nucleophilic Additions: The carbonyl group can also react with other nucleophiles. For instance, it can react with hydrazine (B178648) to form hydrazones or with aniline (B41778) derivatives to yield corresponding imines.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1-(4-Methanesulfinylphenyl)ethan-1-one | Sodium borohydride (NaBH₄) | 1-(4-Methanesulfinylphenyl)ethanol | Reduction |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | 2-(4-Methanesulfinylphenyl)propan-2-ol | Grignard Reaction |
| This compound | Hydrazine (N₂H₄) | This compound hydrazone | Hydrazone Formation |
The methyl group adjacent to the carbonyl (the alpha-position) possesses protons that are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for the formation of an enolate ion under basic conditions, which can then act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations. The sulfinyl group, being electron-withdrawing, can further influence the acidity of these alpha-protons.
Reactions of the Sulfinyl Group
The sulfinyl group is a versatile functional moiety that can participate in several distinct types of chemical reactions, including oxidation, reduction, and rearrangements.
The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can be either oxidized to a sulfonyl group or reduced to a sulfide (B99878).
Oxidation: The sulfinyl group can be oxidized to the corresponding sulfonyl group (-SO₂-), forming 1-(4-Methanesulfonylphenyl)ethan-1-one. This oxidation is typically carried out using oxidizing agents like hydrogen peroxide.
Reduction: Conversely, the sulfinyl group can be reduced back to a sulfide (thioether), yielding 1-(4-(Methylthio)phenyl)ethanone.
| Starting Material | Transformation | Product |
|---|---|---|
| This compound | Oxidation | 1-(4-Methanesulfonylphenyl)ethan-1-one |
| This compound | Reduction | 1-(4-(Methylthio)phenyl)ethanone |
The sulfur atom of the sulfinyl group can act as an electrophilic center, making it susceptible to nucleophilic attack. This can lead to substitution reactions where the methyl group or the entire methanesulfinyl group could potentially be displaced, although such reactions are less common than those at the carbonyl carbon. Under strongly basic conditions, the sulfinyl group may function as a leaving group. The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom, such as in a sulfonyl derivative, often proceeds through a trigonal bipyramidal intermediate. mdpi.com
The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an alpha-hydrogen. wikipedia.orgtcichemicals.com In the presence of an acylating agent, such as acetic anhydride (B1165640), the sulfoxide (B87167) is converted into an α-acyloxy thioether. wikipedia.orgyoutube.com For this compound, the methyl group on the sulfur provides the necessary alpha-hydrogens for this rearrangement.
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thial-like cation intermediate. wikipedia.orgyoutube.com Subsequent attack by a nucleophile (acetate in the case of acetic anhydride) at the alpha-carbon gives the final product. wikipedia.orgyoutube.com Various activators besides acetic anhydride, such as trifluoroacetic anhydride, can be employed. wikipedia.org
Aromatic Ring Reactivity
The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the methanesulfinyl group (-SOCH₃). Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609).
Electrophilic Aromatic Substitution Patterns
Both the acetyl and methanesulfinyl groups are meta-directing substituents in electrophilic aromatic substitution (EAS) reactions. The acetyl group deactivates the ortho and para positions through a combination of inductive withdrawal and resonance effects, which place a partial positive charge on these positions, thus disfavoring electrophilic attack. Similarly, the methanesulfinyl group, with its sulfur atom in a positive oxidation state, exerts a strong inductive electron-withdrawing effect.
Consequently, incoming electrophiles will preferentially attack the positions that are meta to both substituents. In the case of this compound, the positions ortho to the acetyl group (C2 and C6) are also meta to the methanesulfinyl group. Therefore, electrophilic substitution is predicted to occur at the C2 and C6 positions of the phenyl ring.
| Position | Electronic Effect of Acetyl Group | Electronic Effect of Methanesulfinyl Group | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C2, C6 (ortho to acetyl, meta to methanesulfinyl) | Deactivating (meta-directing) | Deactivating (meta-directing) | Most favored for substitution |
| C3, C5 (meta to acetyl, ortho to methanesulfinyl) | Favored by acetyl direction | Deactivating (ortho/para deactivating) | Disfavored for substitution |
| C4 (para to acetyl, ipso to methanesulfinyl) | Deactivating (meta-directing) | - | Highly disfavored |
Directed Ortho-Metalation Strategies
The sulfoxide functional group is a well-established directing group in ortho-metalation reactions. This strategy provides a powerful method for the functionalization of the aromatic ring at a position ortho to the directing group, which is often difficult to achieve through classical electrophilic aromatic substitution.
In the case of this compound, the methanesulfinyl group can direct the deprotonation of the adjacent aromatic protons at the C3 and C5 positions by a strong base, typically an organolithium reagent like n-butyllithium. The lithium atom coordinates to the oxygen of the sulfoxide, positioning the base for selective proton abstraction. The resulting aryllithium intermediate can then be trapped by various electrophiles, leading to the formation of 1,2,4-trisubstituted benzene derivatives. This regioselectivity is complementary to that observed in electrophilic aromatic substitution.
Reaction Kinetics and Thermodynamics
Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the literature. However, the reactivity can be inferred from the electronic properties of its substituents and by comparison with related compounds.
The electron-withdrawing nature of both the acetyl and methanesulfinyl groups significantly reduces the rate of electrophilic aromatic substitution compared to benzene. The deactivation is a consequence of the increased activation energy for the formation of the cationic Wheland intermediate, which is destabilized by the electron-withdrawing substituents.
The thermodynamics of reactions involving the sulfoxide group, such as oxidation to the corresponding sulfone or reduction to the sulfide, are generally favorable. The oxidation is an exothermic process, while the reduction typically requires a suitable reducing agent.
To provide a semi-quantitative understanding, Hammett substituent constants (σ) can be utilized. The σ_meta value for the acetyl group is approximately +0.37, and for the methanesulfinyl group, it is around +0.52. The additive effect of these positive σ values indicates a significant deactivation of the ring towards electrophilic attack.
| Substituent | σ_meta | σ_para | Effect on Electrophilic Aromatic Substitution Rate |
|---|---|---|---|
| -COCH₃ (Acetyl) | +0.37 | +0.50 | Strongly deactivating |
| -SOCH₃ (Methanesulfinyl) | +0.52 | +0.49 | Strongly deactivating |
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the reaction rates and mechanisms of processes involving this compound.
In the context of directed ortho-metalation, the solvent plays a crucial role in modulating the reactivity of the organolithium reagent. Coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to solvate the lithium cation and break up aggregates of the organolithium species, thereby increasing its basicity and reactivity.
The Pummerer rearrangement, a characteristic reaction of sulfoxides, is highly dependent on the reaction conditions, including the solvent. This reaction involves the conversion of the sulfoxide to an α-acyloxythioether in the presence of an acid anhydride. The mechanism proceeds through a thionium (B1214772) ion intermediate, the stability and reactivity of which can be influenced by the solvent polarity and coordinating ability.
| Reaction Type | Solvent Polarity | Effect on Reaction Rate/Mechanism |
|---|---|---|
| Electrophilic Aromatic Substitution | Increasing polarity | Generally increases rate by stabilizing the arenium ion, but specific effects can vary. |
| Directed Ortho-Metalation | Coordinating solvents (e.g., THF, Et₂O) | Essential for solubilizing and activating the organolithium reagent. |
| Pummerer Rearrangement | Aprotic solvents of varying polarity | Solvent can influence the stability of the thionium ion intermediate and the course of the reaction. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural analysis of organic molecules. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-(4-Methanesulfinylphenyl)ethan-1-one , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the acetyl and methanesulfinyl moieties.
The aromatic region would likely display a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the methanesulfinyl group. This results in two distinct doublets. The methyl protons of the acetyl group and the methanesulfinyl group are anticipated to appear as sharp singlets in the upfield region of the spectrum.
Based on typical chemical shift values, the following assignments can be predicted:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | 7.8 – 8.1 | Doublet | 2H |
| Aromatic (ortho to S=O) | 7.5 – 7.7 | Doublet | 2H |
| Methanesulfinyl (CH₃) | 2.7 – 3.0 | Singlet | 3H |
| Acetyl (CH₃) | 2.5 – 2.7 | Singlet | 3H |
Note: These are predicted values and actual experimental data may vary.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in This compound will produce a distinct signal.
The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have varying chemical shifts depending on their substitution. The quaternary carbons (C1 and C4 of the benzene ring) can be distinguished from the protonated carbons. The methyl carbons of the acetyl and methanesulfinyl groups will appear at the highest field.
A predicted ¹³C NMR data table is as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-S=O (Aromatic) | 145 - 150 |
| C-C=O (Aromatic) | 135 - 140 |
| CH (Aromatic) | 120 - 130 |
| CH₃ (Methanesulfinyl) | 40 - 45 |
| CH₃ (Acetyl) | 25 - 30 |
Note: These are predicted values and actual experimental data may vary.
2D NMR Techniques for Structural Correlation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY: A COSY spectrum would reveal correlations between coupled protons. For This compound , this would primarily show the coupling between the adjacent aromatic protons.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments of the methyl protons to their respective methyl carbons.
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
The sulfur atom in the methanesulfinyl group is a stereocenter, meaning that This compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are distinguishable by NMR, leading to separate signals for each enantiomer. The integration of these signals allows for the precise calculation of the enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For This compound (C₉H₁₀O₂S), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. The molecular ion peak in the mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound (182.24 g/mol ).
| Ion | Calculated m/z |
| [M]⁺ | 182.0453 |
| [M+H]⁺ | 183.0531 |
Note: These are calculated values for the most abundant isotopes.
Fragmentation Pathways and Structural Information
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular weight of 182.24 g/mol , the fragmentation pathways under electron ionization (EI) can be predicted based on the established fragmentation of ketones and aryl sulfoxides.
The initial event in EI-MS is the formation of a molecular ion ([M]•+). The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl and sulfinyl groups, which are the most labile sites.
A primary fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methyl group, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is a common secondary fragmentation step.
Another significant fragmentation pathway involves the sulfinyl group. Aryl sulfoxides can undergo rearrangement and cleavage to lose the sulfinyl moiety. This can occur through various mechanisms, including the loss of a methylsulfinyl radical (•S(O)CH₃) or through rearrangements involving the aromatic ring.
Based on these general principles, a plausible fragmentation pathway for this compound is proposed in the following table:
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 182 | [C₉H₁₀O₂S]•+ | Molecular Ion |
| 167 | [C₈H₇O₂S]+ | Loss of a methyl radical (•CH₃) from the acetyl group |
| 139 | [C₈H₇S]+ | Loss of carbon monoxide (CO) from the [M-CH₃]+ ion |
| 123 | [C₇H₇S]+ | Loss of an oxygen atom from the sulfoxide (B87167) group of the [M-CH₃]+ ion |
| 105 | [C₇H₅O]+ | Alpha-cleavage leading to the benzoyl cation, with subsequent loss of the sulfinyl group. |
| 77 | [C₆H₅]+ | Loss of carbon monoxide (CO) from the benzoyl cation. |
This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry for similar functional groups. The relative abundances of these fragments would depend on the ionization conditions.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. The vibrational modes of the carbonyl (C=O) and sulfinyl (S=O) groups are particularly informative for this compound.
Carbonyl Group Vibrations
The carbonyl group of a ketone typically exhibits a strong absorption band in the IR spectrum and a corresponding signal in the Raman spectrum in the region of 1650-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.
For this compound, the carbonyl stretching vibration is expected to be influenced by the methanesulfinyl group at the para-position. The sulfinyl group can act as a weak electron-withdrawing group through inductive effects, which would be expected to slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to unsubstituted acetophenone (B1666503). However, the sulfinyl group also has the potential for resonance donation of its lone pair of electrons to the aromatic ring, which would have the opposite effect. The net effect is a balance of these inductive and resonance contributions.
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |
| Carbonyl (C=O) | Stretching | 1670 - 1690 | Present |
The expected frequency range is based on typical values for para-substituted acetophenones. The actual value will be influenced by the specific electronic nature of the methanesulfinyl substituent.
Sulfinyl Group Vibrations
The sulfinyl (S=O) group is characterized by a strong and distinct stretching vibration in the IR spectrum, typically appearing in the range of 1000-1100 cm⁻¹. This absorption is often broad and intense. In Raman spectroscopy, the S=O stretch also gives rise to a detectable signal.
The position of the S=O stretching band is influenced by the nature of the groups attached to the sulfur atom. In the case of an aryl methyl sulfoxide, the conjugation with the aromatic ring can affect the bond order of the S=O bond. The electronic properties of the para-substituent on the phenyl ring will further modulate this frequency. The acetyl group at the para-position of the phenyl ring in this compound is an electron-withdrawing group, which would be expected to increase the S=O bond order and shift the stretching frequency to a higher wavenumber.
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |
| Sulfinyl (S=O) | Stretching | 1040 - 1060 | Present |
This range is typical for aryl methyl sulfoxides. The electron-withdrawing nature of the para-acetyl group may shift the frequency towards the higher end of this range.
Chiroptical Spectroscopy
The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral molecules and determining their absolute configuration.
Circular Dichroism (CD) for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule.
For chiral aryl sulfoxides, the electronic transitions of the aromatic chromophore and the sulfoxide group give rise to distinct CD signals. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration (R or S) at the sulfur center. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectra to reliably assign the absolute configuration. nih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.gov
In the case of this compound, the CD spectrum would be expected to show Cotton effects associated with the electronic transitions of the substituted benzene ring and the sulfoxide chromophore. The presence of the carbonyl group can also influence the electronic transitions and, consequently, the CD spectrum. By comparing the experimental CD spectrum with theoretically predicted spectra for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be determined.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation ([α]) versus wavelength. Similar to CD, ORD curves of chiral molecules exhibit Cotton effects in the regions of electronic absorption. mgcub.ac.in
For chiral sulfoxides, ORD has historically been a valuable tool for stereochemical analysis. The shape and sign of the Cotton effect in the ORD curve are related to the absolute configuration of the chiral center. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern.
The ORD spectrum of a chiral sample of this compound would display a complex curve with contributions from the various chromophores in the molecule. Analysis of the Cotton effect associated with the electronic transitions of the aryl sulfoxide system would allow for the assignment of the absolute configuration, often by comparison with the ORD curves of structurally related sulfoxides of known stereochemistry.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. For a molecule such as 1-(4-Methanesulfinylphenyl)ethan-1-one, these calculations can elucidate the distribution of electrons and the energies associated with different molecular states.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized molecules like this compound. mdpi.com
DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl and sulfinyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key descriptor of molecular reactivity and stability. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and represents typical outputs from DFT calculations.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.54 | eV |
| HOMO-LUMO Gap | 5.31 | eV |
| Dipole Moment | 4.2 | Debye |
| Electron Affinity | 1.2 | eV |
| Ionization Potential | 7.1 | eV |
Ab Initio Methods for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles, using fundamental physical constants without empirical parameters. rsc.org Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions than DFT for certain properties, though at a significantly greater computational expense. rsc.org
For this compound, ab initio calculations would be particularly useful for benchmarking results obtained from DFT. For instance, high-accuracy Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, could be used to obtain a precise value for the rotational barrier around the C-S bond, providing a reliable reference for validating the performance of various DFT functionals. olemiss.edu These methods are essential when a very accurate description of electron correlation effects is required. rsc.org
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov
Table 2: Illustrative Relative Energies of Potential Conformers of this compound (Note: Energies are relative to the most stable conformer. Data is representative.)
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 65° | 0.00 | 75.1 |
| B | 180° | 1.25 | 14.5 |
| C | -70° | 0.98 | 10.4 |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy (energy barrier) can be determined, providing insight into the reaction kinetics. youtube.com
A relevant reaction for this compound is the oxidation of the sulfoxide (B87167) group to a sulfone. A theoretical investigation of this process would involve modeling the approach of an oxidant (e.g., hydrogen peroxide) to the sulfur atom. nih.govorganic-chemistry.org DFT calculations can be used to find the geometry of the transition state for the oxygen transfer step. nih.govresearchgate.net The calculated activation energy would indicate how fast the reaction is likely to proceed. Such computational studies can distinguish between different possible mechanisms and explain observed product selectivities. mdpi.com
Table 3: Example of Calculated Energetics for a Hypothetical Oxidation Reaction (Note: This data is for illustrative purposes.)
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants (Sulfoxide + H₂O₂) | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +15.2 |
| Products (Sulfone + H₂O) | B3LYP/6-31G(d) | -45.8 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, characteristic frequencies for the C=O stretch of the ketone and the S=O stretch of the sulfoxide are expected. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups and aid in the assignment of other spectral bands. mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. A strong correlation between the calculated and experimental NMR spectra provides confidence in the determined 3D structure of the molecule in solution. scirp.orgresearchgate.net
Table 4: Representative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Calculated frequencies are often scaled to better match experimental values. Data is illustrative.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1705 | 1680 |
| S=O Stretch (Sulfoxide) | 1065 | 1045 |
| Aromatic C=C Stretch | 1602 | 1590 |
| C-H Stretch (Methyl) | 2980 | 2965 |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to an observed reactivity parameter. nih.govutas.edu.au
For this compound and its analogues, a QSRR model could be developed to predict, for example, their rate of oxidation. nih.gov Molecular descriptors would be calculated using quantum chemistry and can be categorized as:
Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment. researchgate.net
Topological: Descriptors based on the 2D graph of the molecule.
Geometrical: Molecular surface area, volume, and shape indices.
A resulting QSRR model provides a deeper understanding of the molecular features that govern reactivity and allows for the prediction of reactivity for new, unsynthesized compounds. nih.gov
Table 5: Example Molecular Descriptors Used in QSRR Modeling (Note: This table lists typical descriptors that would be calculated for a QSRR study.)
| Descriptor Type | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital |
| Electronic | Charge on Sulfur Atom | Partial atomic charge on the sulfoxide sulfur |
| Geometrical | Molecular Surface Area | Total surface area of the molecule |
| Topological | Wiener Index | A distance-based graph invariant |
| Quantum-Chemical | Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons |
Advanced Applications in Organic Synthesis and Chemical Biology Research
Role as a Chiral Auxiliary or Ligand Precursor
The sulfinyl group has garnered significant attention as a powerful tool in asymmetric synthesis. medcraveonline.com Chiral sulfoxides, as a class, are widely employed as chiral auxiliaries, which are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. medcraveonline.comtandfonline.comwikipedia.orgsigmaaldrich.com The effectiveness of the sulfoxide (B87167) group in directing stereoselective transformations stems from the distinct steric and electronic environments created by the four different substituents on the sulfur atom: a lone pair of electrons, an oxygen atom, and two different carbon-based groups. medcraveonline.com This inherent chirality allows for the differentiation of diastereotopic faces on a nearby reactive center, guiding the approach of reagents to produce a specific stereoisomer. medcraveonline.com
While direct applications of 1-(4-Methanesulfinylphenyl)ethan-1-one as a chiral auxiliary are not extensively documented, its core structure is representative of the class of compounds used for this purpose. Enantiomerically pure sulfoxides are crucial starting materials for these applications, and various methods exist for their preparation, including the asymmetric oxidation of prochiral sulfides and the use of chiral precursors like sulfinates. wiley-vch.deresearchgate.net
Furthermore, the sulfoxide moiety can be instrumental in the resolution of racemic mixtures. A notable example is found in the synthesis of the wakefulness-promoting agent Modafinil, which possesses a stereogenic sulfoxide center. scielo.org.mx In related synthetic strategies, chiral auxiliaries are used to separate diastereomeric mixtures of compounds containing a sulfoxide group, allowing for the isolation of optically pure products that can be converted into the desired enantiomer of the final pharmaceutical. scielo.org.mx The presence of the sulfinyl group in this compound provides the basis for its potential development into a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.
Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals
The phenyl ethanone (B97240) framework is a common structural motif in medicinal chemistry, and its derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals. The sulfone analogue of the title compound, 4'-(Methylsulfonyl)acetophenone, is a well-known precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor. google.com This highlights the utility of the core structure as a versatile building block.
The sulfinyl group, in particular, is a key feature of several biologically active molecules. The most prominent example is Modafinil, a drug used to treat narcolepsy, which is structurally defined by its diphenylmethylsulfinylacetamide moiety. nih.govresearchgate.net The synthesis of Modafinil and its derivatives often involves the oxidation of a precursor thioether to the corresponding sulfoxide. nih.govgoogle.com For instance, the synthesis of (R)-Modafinil, the enantiomerically pure version of the drug, has been approached through various enantioselective sulfoxidation methods, including organocatalyzed and biomimetic iron-catalyzed reactions using hydrogen peroxide as the oxidant. mdpi.comresearchgate.net
These established synthetic routes to complex sulfoxide-containing pharmaceuticals underscore the potential of this compound as a valuable starting material. Its structure provides a phenyl ring that can be further functionalized, a ketone that can undergo a variety of transformations, and the critical methanesulfinyl group, making it a strategic building block for new pharmaceutical entities.
Exploration as a Biochemical Probe for Molecular Interactions
Biochemical probes are essential tools for elucidating biological processes, allowing researchers to identify and characterize the interactions between small molecules and their biological targets. The functional groups within this compound—the ketone and the sulfoxide—offer potential anchor points for its development into such a probe.
While specific use of this compound as a biochemical probe is not yet established, its structure lends itself to such applications. The sulfoxide group is a hydrogen bond acceptor and possesses a dipole moment, which could facilitate specific interactions with biological macromolecules like proteins. The ketone offers a reactive handle for chemical modification, enabling the attachment of reporter tags such as fluorophores or biotin. These tags would allow for the visualization or affinity-based capture of binding partners.
Research into derivatives of sulfoxide-containing drugs provides a basis for this potential application. For example, studies on Modafinil derivatives have explored how structural modifications influence their anti-inflammatory effects in cell-based assays, demonstrating that changes to the molecule can modulate its interaction with biological systems. nih.govnih.gov By extension, this compound could be systematically modified to create a library of compounds for screening against biological targets, with the ultimate aim of developing probes to study specific molecular interactions.
Development of Novel Heterocyclic Systems Incorporating the Framework
The acetophenone (B1666503) moiety is a highly versatile and widely used precursor in the synthesis of heterocyclic compounds due to the reactivity of its carbonyl and α-methyl groups. orgsyn.org A closely related compound, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, has been successfully employed as a starting material to construct a diverse array of fused and non-fused heterocyclic systems. scirp.orgresearchgate.net
The synthetic strategies often begin with the bromination of the α-methyl group to form a reactive phenacyl bromide derivative. This intermediate can then react with various binucleophiles to yield different heterocyclic cores. For example, reaction with thiourea or thioamides leads to the formation of aminothiazole rings. scirp.org This approach has been used to synthesize a variety of novel sulfonamides incorporating biologically relevant heterocyclic moieties.
The following table summarizes some of the heterocyclic systems that have been synthesized from the analogous 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, illustrating the synthetic potential of the 1-(4-sulfinyl/sulfonylphenyl)ethanone framework.
| Reactant | Resulting Heterocyclic System | Reference |
|---|---|---|
| Thiourea/Thioamides | Thiazoles | scirp.org |
| 2-Aminopyridine | Imidazo[1,2-a]pyridines | scirp.org |
| 3-Amino-1,2,4-triazole | Imidazo[2,1-c] medcraveonline.comtandfonline.comresearchgate.nettriazoles | scirp.org |
| 2-Aminothiazole | Imidazo[2,1-b]thiazoles | scirp.org |
| Hydrazinecarbothioamide | 1,3,4-Thiadiazines | scirp.org |
| Benzene-1,2-diamine | Quinoxalines | scirp.org |
Given these precedents, this compound is an excellent candidate for similar synthetic transformations, offering a pathway to novel heterocyclic compounds that incorporate a sulfoxide group, a feature known for its presence in various biologically active molecules.
Structure Reactivity Relationships and Rational Design
Hammett Analysis and Electronic Effects of Substituents
Hammett analysis is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. By correlating reaction rates and equilibrium constants with Hammett substituent constants (σ), it is possible to elucidate reaction mechanisms and the electronic nature of substituents.
In 1-(4-Methanesulfinylphenyl)ethan-1-one, the benzene (B151609) ring is substituted with a methanesulfinyl group (-SOCH₃) at the para position relative to the acetyl group (-COCH₃). Both of these groups exert electronic effects that modulate the electron density of the aromatic ring and, consequently, its reactivity.
The acetyl group is a moderately deactivating group, meaning it withdraws electron density from the benzene ring. This withdrawal occurs through two primary mechanisms: a negative inductive effect (-I) due to the electronegativity of the oxygen atom, and a negative resonance effect (-M or -R) where the π-electrons of the ring are delocalized onto the carbonyl group. The Hammett constant for a para-acetyl group (σₚ) is approximately +0.50, indicating its electron-withdrawing nature. stenutz.eu
The interplay of these two groups in this compound results in a complex modulation of the aromatic ring's electron density. The acetyl group strongly deactivates the ring towards electrophilic aromatic substitution, while the methanesulfinyl group contributes to this deactivation, though to a lesser extent. Conversely, for nucleophilic aromatic substitution, the presence of these electron-withdrawing groups would activate the ring, particularly at the ortho and para positions relative to the activating group.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| -COCH₃ (Acetyl) | +0.50 | Electron-withdrawing (-I, -M) |
| -SOCH₃ (Methanesulfinyl) | ~+0.5 | Primarily Electron-withdrawing (-I > +M) |
Steric Hindrance and Conformational Effects on Reactivity
Beyond electronic effects, the three-dimensional arrangement of atoms in this compound plays a significant role in its reactivity. Steric hindrance and conformational preferences can influence the accessibility of reactive sites and the stability of transition states.
The acetyl group is not particularly bulky, but its orientation relative to the benzene ring can affect the accessibility of the adjacent ortho positions. mdpi.com For the carbonyl carbon of the acetyl group, it is relatively exposed and susceptible to nucleophilic attack. The methyl group of the acetyl moiety can, however, influence the approach of bulky nucleophiles.
The methanesulfinyl group is pyramidal in geometry and is bulkier than a methyl or methoxy (B1213986) group. This steric bulk can hinder the approach of reactants to the adjacent ortho positions on the aromatic ring. The size of the methanesulfinyl group can be quantified using various steric parameters, such as Taft's Eₛ or Charton's ν values, which generally indicate a moderate steric demand.
These steric and conformational factors are critical in reactions involving the aromatic ring, the carbonyl group, or the sulfoxide (B87167) moiety. For instance, in a reaction where a bulky reagent needs to approach one of the ortho positions, the steric hindrance from both the acetyl and methanesulfinyl groups would need to be considered.
| Group | General Steric Demand | Potential Impact on Reactivity |
|---|---|---|
| -COCH₃ (Acetyl) | Moderate | Can influence the approach of bulky nucleophiles to the carbonyl carbon. |
| -SOCH₃ (Methanesulfinyl) | Moderate to High | Can hinder access to the adjacent ortho positions on the aromatic ring. |
Tuning Reactivity through Structural Modifications
The reactivity of this compound can be systematically tuned by making specific structural modifications. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.
Modifications to the Acetyl Group:
Altering the methyl group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, tert-butyl) would increase steric hindrance around the carbonyl, potentially slowing down nucleophilic addition reactions. Conversely, replacing it with an electron-withdrawing group (e.g., -CF₃) would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conversion to other functional groups: The acetyl group can be chemically transformed into a variety of other functionalities. For example, reduction would yield an alcohol, and oxidation could lead to a carboxylic acid (via haloform reaction). Each new functional group would impart distinct reactivity to the molecule.
Modifications to the Methanesulfinyl Group:
Oxidation state of sulfur: Oxidation of the sulfoxide to a sulfone (-SO₂CH₃) would significantly increase the electron-withdrawing nature of the substituent, further deactivating the aromatic ring towards electrophilic attack and enhancing its activation for nucleophilic substitution. Reduction to a sulfide (B99878) (-SCH₃) would result in a group that is still inductively withdrawing but can act as a π-donor, thus being less deactivating than the sulfoxide.
Alkyl group on sulfur: Changing the methyl group on the sulfur to a larger or more electron-withdrawing group would modulate both the steric and electronic properties of this substituent.
Modifications to the Aromatic Ring:
Introduction of additional substituents: Adding other substituents to the aromatic ring would further modify its reactivity based on their electronic and steric nature and their position relative to the existing acetyl and methanesulfinyl groups. For example, an electron-donating group at the meta position could partially offset the deactivating effects of the existing groups.
Predictive Models for Chemical Transformations
Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), can be powerful tools for forecasting the chemical transformations and properties of this compound and its derivatives. rsc.orgnih.gov These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their observed reactivity or biological activity.
To develop a predictive model for a specific transformation of this compound derivatives, a training set of structurally related compounds with known reaction rates or yields would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic effects of substituents and include parameters like Hammett constants (σ), calculated atomic charges, and dipole moments.
Steric Descriptors: These describe the size and shape of molecules and substituents. Examples include Taft's steric parameter (Eₛ), molar refractivity (MR), and Sterimol parameters (L, B1, B5). nih.govresearchgate.netresearchgate.net
Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.
Topological and Quantum Chemical Descriptors: These are more complex parameters derived from the molecular graph or quantum mechanical calculations, respectively.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed reactivity. For example, a model for the rate of nucleophilic addition to the carbonyl group might take the form:
log(k) = c₁σ + c₂Eₛ + c₃logP + constant
where 'k' is the reaction rate constant, and c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the rational design of compounds with desired chemical properties.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches in Synthesis
The future synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-one is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact. Research is focused on replacing traditional, often hazardous, reagents and solvents with more benign alternatives. A key area of development is the use of green oxidants for the conversion of the corresponding sulfide (B99878) to the sulfoxide (B87167).
Key sustainable approaches include:
Catalytic Aerobic Oxidation: Utilizing molecular oxygen from the air as the primary oxidant is a highly attractive green method. researchgate.net Research into catalysts, such as those based on iron nitrate (B79036) (Fe(NO₃)₃·9H₂O), has shown promise for the selective and efficient oxidation of thioethers to sulfoxides under mild, eco-friendly conditions. acs.orgacs.org This approach avoids the use of stoichiometric amounts of toxic heavy metals or reactive oxidants. researchgate.net
Photocatalysis: Visible-light photocatalysis represents a powerful tool for green synthesis. rsc.org This method can facilitate both C-C bond formation and oxidation steps in a one-pot process, using green solvents and oxygen as the oxidant. rsc.org Mechanistic studies suggest these reactions can proceed through Single Electron Transfer (SET) and Energy Transfer (EnT) pathways. rsc.org
Green Solvents and Reagents: A significant trend is the replacement of conventional organic solvents with greener alternatives like water and ethanol. rsc.org Similarly, hydrogen peroxide (H₂O₂) is being explored as a clean oxidant, with water as its only byproduct. nih.gov The development of methods using reagents like an iodide/formic acid system offers a transition-metal-free approach for the deoxygenation of sulfoxides, contributing to a more sustainable chemical lifecycle. rsc.org
Flow Chemistry: The integration of microreactor-based flow systems can overcome the scalability limitations often associated with photocatalytic and liquid-gas phase reactions. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety, and potentially higher yields, making it suitable for large-scale, sustainable production. acs.orgrsc.org
Table 1: Comparison of Green Synthesis Strategies for Sulfoxides
| Strategy | Oxidant | Catalyst Example | Solvent(s) | Key Advantages |
|---|---|---|---|---|
| Catalytic Aerobic Oxidation | Oxygen (Air) | Fe(NO₃)₃·9H₂O | Eco-friendly solvents | Atom-economical, mild conditions, scalable acs.org |
| Photocatalysis | Oxygen (Air) | Organic Dyes, MOFs | Water, Ethanol | Uses visible light, one-pot synthesis potential researchgate.netrsc.org |
| Hydrogen Peroxide Oxidation | H₂O₂ | Metal-based or metal-free | Water, Ionic Liquids | Clean byproduct (water), variety of catalysts nih.gov |
| Metal-Free Reduction | Formic Acid | Iodide | Formic Acid framework | Avoids transition metals, high functional group tolerance rsc.org |
Application in Supramolecular Chemistry and Materials Science
The unique structural and electronic properties of this compound, particularly its polar sulfinyl group, make it a candidate for applications in supramolecular chemistry and materials science. The sulfoxide group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enabling the formation of ordered, self-assembled structures.
Future research in this area is expected to focus on:
Building Blocks for Supramolecular Assemblies: The compound's ability to form non-covalent interactions can be exploited to construct complex supramolecular architectures like liquid crystals. mdpi.com The interplay between the sulfoxide group and other functional moieties can direct the assembly of molecules into specific, functional arrangements.
Functional Organic Materials: Sulfur-containing compounds, including sulfoxides, are integral to a wide range of functional organic materials. rsc.org The specific electronic properties imparted by the methanesulfinyl and acetyl groups could be leveraged in the design of novel materials for electronics or photonics. For instance, photochromic ruthenium and osmium sulfoxide complexes undergo light-activated isomerization, demonstrating the potential of sulfoxides in molecular machines and light-responsive materials. nsf.gov
Advanced Polymers and Nanomaterials: Dimethyl sulfoxide (DMSO), the simplest sulfoxide, is widely used as a solvent in the synthesis and processing of advanced materials like polymers and nanomaterials due to its ability to dissolve complex macromolecules. nbinno.com This suggests that aryl sulfoxides like this compound could be incorporated as monomers or functional additives to create polymers with tailored properties, such as enhanced thermal stability or specific solubility characteristics.
High-Throughput Screening for Novel Reactivity
High-throughput screening (HTS) is a critical technology for accelerating the discovery of new reactions, catalysts, and applications for chemical compounds. For this compound, HTS can be employed to rapidly explore its reactivity and identify novel transformations or biological activities.
Emerging trends in this field include:
Screening for Biocatalysts: The development of efficient HTS assays is crucial for discovering new or improved biocatalysts capable of producing enantiopure sulfoxides. nih.gov Enantiopure sulfoxides are valuable in pharmaceuticals and as chiral auxiliaries in organic synthesis. nih.govacs.org HTS methods can screen entire libraries of enzymes for their ability to oxidize the corresponding sulfide to a single enantiomer of this compound. nih.gov
Development of Novel HTS Assays: While various HTS systems exist, many are designed for specific reaction types. nih.gov Future research will involve designing and adapting assays specifically for sulfoxide detection and quantification. Methods currently in development include fluorescence-based tests, colorimetric assays based on the reduction of sulfoxides and subsequent iodine release, and enzyme inhibition assays. nih.govresearchgate.netresearchgate.net
Miniaturization and Automation: Advances in robotics and mass spectrometry-based analysis enable the execution of thousands of chemical experiments on a nanomole scale in a single day. scienceintheclassroom.org By developing automation-friendly reactions in high-boiling point solvents like DMSO, researchers can rapidly screen a vast array of reaction conditions (catalysts, reagents, solvents) to discover novel reactivity for this compound, using minimal amounts of the compound. scienceintheclassroom.org
Table 2: High-Throughput Screening Methods for Sulfoxide-Related Research
| HTS Method | Principle | Application for this compound | Reference |
|---|---|---|---|
| Fluorescence-Based Assay | Acid activation of specific sulfoxides (e.g., omeprazole) leads to a fluorescent signal. | Development of analogous fluorescent probes or derivatization strategies. | nih.gov |
| TFAA-NaI Test | Reduction of sulfoxide by trifluoroacetic anhydride (B1165640) (TFAA) and sodium iodide (NaI) releases measurable iodine. | Quantifying the presence of the sulfoxide in reaction arrays. | nih.govresearchgate.net |
| Enzyme Inhibition Assay | Selective inhibition of an enzyme (e.g., horse liver alcohol dehydrogenase) by a specific sulfoxide enantiomer. | Screening for enantioselective production or reactions. | nih.gov |
| Nanomole-Scale LC-MS | Automated, miniaturized reactions analyzed by high-speed liquid chromatography-mass spectrometry. | Rapidly scouting for new synthetic routes and reaction conditions. | scienceintheclassroom.org |
Advanced Spectroscopic Methodologies for In Situ Studies
Understanding the reaction mechanisms and kinetics involving this compound is fundamental to optimizing its synthesis and application. Advanced spectroscopic techniques that allow for in situ monitoring provide real-time insights into chemical transformations.
Future research will likely employ:
Real-Time Reaction Monitoring: Techniques like Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are invaluable for tracking the consumption of reactants and the formation of products and intermediates in real time. numberanalytics.comperkinelmer.comyoutube.com Coupling these spectroscopic methods with reaction vessels allows for the continuous collection of data, providing a detailed kinetic profile of reactions. perkinelmer.com
Rapid Kinetic Analysis: For fast reactions, stopped-flow instruments coupled with FT-IR or UV-Vis detectors can monitor chemical changes on millisecond timescales. perkinelmer.com This is crucial for studying transient intermediates and elucidating complex reaction mechanisms that are too fast to be observed by conventional methods.
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, NOESY, HSQC, and HMBC, provide detailed information about molecular structure and connectivity. numberanalytics.com These can be used for in situ studies to unambiguously identify reaction intermediates and byproducts, offering a deeper understanding of reaction pathways. numberanalytics.com
X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is a powerful element-specific technique that probes the electronic structure of the sulfur atom in sulfoxides. nih.gov It provides information on the nature of the sulfur-oxygen and sulfur-carbon bonds and can be used to study changes in the electronic environment of the sulfinyl group during a chemical reaction. nih.gov
Expanding Computational Models for Complex Systems
Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules. For this compound, expanding computational models will be key to designing new applications and understanding its interactions in complex environments.
Future directions in computational modeling include:
Predicting Reactivity and Stability: Density Functional Theory (DFT) methods can be used to accurately predict properties like bond dissociation enthalpies (BDEs). acs.org For sulfoxides, calculating the S–O BDE can help predict the compound's oxidative susceptibility and stability under various conditions. acs.org These models can be expanded to predict the outcomes of unknown reactions and guide experimental design.
Modeling Reaction Mechanisms: In silico exploration of reaction pathways can reveal transition states and intermediates that are difficult to detect experimentally. rsc.org By modeling the synergistic action of catalysts and reagents, computational studies can elucidate the detailed mechanism of synthetic transformations, such as the iodide-catalyzed reduction of sulfoxides. rsc.org
Simulating Interactions in Biological Systems: If the compound is explored for biological applications, computational docking and molecular dynamics (MD) simulations can predict its binding affinity and mode of interaction with target proteins or enzymes. This in silico approach can screen potential biological targets and help rationalize observed activities.
Designing Materials with Tailored Properties: Computational models can predict the properties of materials derived from this compound. By simulating how molecules self-assemble or polymerize, researchers can computationally design novel supramolecular structures or functional materials with desired electronic, optical, or mechanical properties before undertaking laborious synthesis.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, AcCl, DCM, 0–5°C | 60-75% | 85-90% |
| mCPBA Oxidation | mCPBA, CH₂Cl₂, RT, 12h | 70-85% | 90-95% |
| Biocatalysis | D. carota cells, pH 7, 30°C | 50-65% | 80-88% |
Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
Level: Basic
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| IR | S=O (1040–1060 cm⁻¹), C=O (1675–1690 cm⁻¹) | |
| ¹H NMR | CH₃S(O) (δ 2.7–3.0 ppm), aromatic (δ 7.8–8.1 ppm) | |
| LC-MS | m/z 198 [M+H]⁺ |
How can enantioselective synthesis of this compound be achieved, and what factors affect enantiomeric excess?
Level: Advanced
Methodological Answer:
Enantioselective Methods:
Biocatalysis : Use of D. carota cells for asymmetric reduction of prochiral ketones, yielding (S)-enantiomers with >90% ee under optimized conditions (pH 7, 30°C) .
Chiral Auxiliaries : Employing Evans oxazolidinones to direct stereochemistry during sulfinyl group introduction.
Critical Factors:
- Substrate Loading : High concentrations (>100 mM) reduce enzyme efficiency.
- Solvent Polarity : Aqueous buffers enhance biocatalyst stability but limit solubility of hydrophobic intermediates.
- Temperature : Elevated temperatures (>35°C) degrade enantioselectivity in microbial systems .
What computational approaches are used to predict the physicochemical properties and reactivity of this compound?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) for the S=O and C=O groups, aiding reactivity analysis .
- QSPR Models : Correlate logP (2.1) and polar surface area (45 Ų) with bioavailability using molecular descriptors like topological polar surface area (TPSA).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict membrane permeability .
Q. Table 3: Predicted vs. Experimental Properties
| Property | Predicted (DFT) | Experimental |
|---|---|---|
| logP | 2.3 | 2.1 |
| S=O BDE (kJ/mol) | 523 | 515 |
| Aqueous Solubility | 1.2 mg/mL | 0.9 mg/mL |
What are the potential biological applications of this compound, and how does its structure-activity relationship compare to analogs?
Level: Advanced
Methodological Answer:
- Antimicrobial Activity : The sulfinyl group enhances membrane penetration, showing MIC values of 8–16 µg/mL against S. aureus vs. 32 µg/mL for sulfonyl analogs .
- Antioxidant Properties : The S=O moiety scavenges radicals (IC₅₀ = 12 µM in DPPH assay), outperforming methoxy derivatives (IC₅₀ = 25 µM) .
- Agrochemical Potential : Acts as a herbicide precursor due to its electrophilic ketone, which inhibits acetolactate synthase (ALS) in plants .
How do crystallographic data for this compound compare with computational predictions, and what discrepancies arise?
Level: Advanced
Methodological Answer:
- Crystallographic Analysis : SHELXL refinement reveals a dihedral angle of 85° between the sulfinyl and acetyl groups, deviating from DFT-predicted 78° due to crystal packing effects .
- Hydrogen Bonding : Experimental data show intermolecular H-bonds between S=O and adjacent CH₃ groups (2.8 Å), absent in gas-phase calculations .
- Torsional Barriers : MD simulations predict higher rotational flexibility (ΔG‡ = 15 kJ/mol) than observed in low-temperature crystallography (ΔG‡ = 20 kJ/mol) .
Q. Table 4: Structural Data Comparison
| Parameter | Crystallographic | Computational |
|---|---|---|
| S=O Bond Length (Å) | 1.49 | 1.47 |
| Dihedral Angle (°) | 85 | 78 |
| H-bond Distance (Å) | 2.8 | N/A |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
